4-(Butylaminocarbonyl)phenylboronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

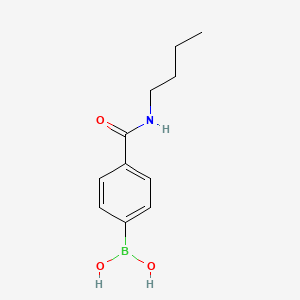

4-(Butylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C11H16BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.

Wissenschaftliche Forschungsanwendungen

4-(Butylaminocarbonyl)phenylboronic acid has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylaminocarbonyl)phenylboronic acid typically involves the reaction of 4-aminophenylboronic acid with butyl isocyanate. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Butylaminocarbonyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butylaminocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable base.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds are the major products.

Oxidation: Phenols or quinones are formed.

Substitution: Various substituted phenylboronic acids are produced.

Wirkmechanismus

The mechanism of action of 4-(Butylaminocarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with the active sites of enzymes, inhibiting their activity by forming stable complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(tert-Butylaminocarbonyl)phenylboronic acid: Similar in structure but with a tert-butyl group instead of a butyl group.

4-Carboxyphenylboronic acid: Contains a carboxyl group instead of an aminocarbonyl group.

Phenylboronic acid: The simplest boronic acid derivative, lacking any substituents on the phenyl ring.

Uniqueness

4-(Butylaminocarbonyl)phenylboronic acid is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. The butylaminocarbonyl group enhances its solubility in organic solvents and provides additional sites for chemical modification, making it a versatile compound in organic synthesis and medicinal chemistry .

Biologische Aktivität

4-(Butylaminocarbonyl)phenylboronic acid (BAPBA) is a phenylboronic acid derivative that has garnered attention for its potential biological applications, particularly in drug delivery systems and as a biochemical tool. This compound exhibits unique properties due to the presence of the boronic acid functional group, which allows it to interact with various biomolecules, influencing cellular processes and metabolic pathways.

BAPBA can be characterized by the following molecular formula: C12H16BNO2. The compound features a boronic acid moiety that is known for its ability to form reversible covalent bonds with diols, which plays a crucial role in its biological activity.

Biological Activity Overview

The biological activity of BAPBA can be categorized into several key areas:

- Enzyme Inhibition : BAPBA has been shown to inhibit certain enzymes involved in metabolic pathways. Its interaction with these enzymes can alter metabolic flux, potentially leading to therapeutic effects in conditions such as diabetes.

- Cell Signaling Modulation : The compound influences cell signaling pathways by interacting with proteins that regulate cellular functions. This can lead to changes in gene expression and cellular behavior.

- Drug Delivery Systems : BAPBA's ability to form complexes with glucose and other biomolecules makes it a candidate for developing responsive drug delivery systems, particularly for insulin delivery in diabetic patients.

The mechanism by which BAPBA exerts its biological effects involves several interactions:

- Binding with Biomolecules : BAPBA can form stable complexes with diols, including glucose. This property is leveraged in the design of glucose-responsive hydrogels and drug delivery systems, where the release of therapeutic agents is controlled by glucose concentration changes in physiological conditions .

- Modulation of Enzyme Activity : By binding to specific enzymes, BAPBA can inhibit or activate their functions. This modulation can lead to significant changes in metabolic pathways, which is crucial for therapeutic applications .

Case Study 1: Glucose-Responsive Drug Delivery

A study investigated the use of BAPBA in developing glucose-sensitive hydrogels. These hydrogels demonstrated significant swelling in response to increased glucose levels, indicating their potential for controlled insulin release in diabetic therapy. The pKa of BAPBA was found to be critical in determining its responsiveness under physiological conditions .

Case Study 2: Enzyme Interaction Studies

Research has shown that BAPBA interacts with various enzymes involved in glucose metabolism. In vitro studies indicated that at specific concentrations, BAPBA could effectively modulate enzyme activity, enhancing glucose uptake in cell cultures. This suggests potential applications in managing hyperglycemia .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[4-(butylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXNMPMFCXGXPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378360 |

Source

|

| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252663-48-2 |

Source

|

| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.